ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a thiophene ring, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the thiazolopyrimidine core through cyclization reactions.
- Introduction of the ethoxy and hydroxy groups via substitution reactions.
- Iodination of the phenyl ring.
- Final esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may have applications in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (2Z)-2-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H21IN2O5S2 |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21IN2O5S2/c1-4-30-15-10-13(9-14(24)20(15)27)11-17-21(28)26-19(16-7-6-8-32-16)18(22(29)31-5-2)12(3)25-23(26)33-17/h6-11,19,27H,4-5H2,1-3H3/b17-11- |
InChI Key |
NWCATMGOOWODBY-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)I)O |
Origin of Product |
United States |
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